molecular formula C15H12Br2N2O B14921674 2-{(E)-[(3,5-dibromopyridin-2-yl)imino]methyl}-6-(prop-2-en-1-yl)phenol

2-{(E)-[(3,5-dibromopyridin-2-yl)imino]methyl}-6-(prop-2-en-1-yl)phenol

Cat. No.: B14921674
M. Wt: 396.08 g/mol
InChI Key: ATWQXBMDGQZMSL-QGMBQPNBSA-N
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Description

2-{(E)-[(3,5-dibromopyridin-2-yl)imino]methyl}-6-(prop-2-en-1-yl)phenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(3,5-dibromopyridin-2-yl)imino]methyl}-6-(prop-2-en-1-yl)phenol typically involves the condensation reaction between 3,5-dibromopyridine-2-carbaldehyde and 6-(prop-2-en-1-yl)phenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated and purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product. Industrial production may also involve the use of alternative solvents and catalysts to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(3,5-dibromopyridin-2-yl)imino]methyl}-6-(prop-2-en-1-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The bromine atoms on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or alkyl halides under basic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-{(E)-[(3,5-dibromopyridin-2-yl)imino]methyl}-6-(prop-2-en-1-yl)phenol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Studied for its potential as an anticancer agent due to its ability to interact with biological macromolecules.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-{(E)-[(3,5-dibromopyridin-2-yl)imino]methyl}-6-(prop-2-en-1-yl)phenol involves its interaction with various molecular targets. The compound can bind to metal ions, forming coordination complexes that can catalyze chemical reactions. In biological systems, it may interact with enzymes or DNA, leading to inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(E)-[(3,5-dichloropyridin-2-yl)imino]methyl}-6-(prop-2-en-1-yl)phenol
  • 2-{(E)-[(3,5-difluoropyridin-2-yl)imino]methyl}-6-(prop-2-en-1-yl)phenol
  • 2-{(E)-[(3,5-dimethylpyridin-2-yl)imino]methyl}-6-(prop-2-en-1-yl)phenol

Uniqueness

The uniqueness of 2-{(E)-[(3,5-dibromopyridin-2-yl)imino]methyl}-6-(prop-2-en-1-yl)phenol lies in the presence of bromine atoms on the pyridine ring, which can significantly influence its reactivity and biological activity. The bromine atoms can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets and metal ions. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H12Br2N2O

Molecular Weight

396.08 g/mol

IUPAC Name

2-[(E)-(3,5-dibromopyridin-2-yl)iminomethyl]-6-prop-2-enylphenol

InChI

InChI=1S/C15H12Br2N2O/c1-2-4-10-5-3-6-11(14(10)20)8-18-15-13(17)7-12(16)9-19-15/h2-3,5-9,20H,1,4H2/b18-8+

InChI Key

ATWQXBMDGQZMSL-QGMBQPNBSA-N

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N/C2=C(C=C(C=N2)Br)Br)O

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NC2=C(C=C(C=N2)Br)Br)O

Origin of Product

United States

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